2-Bromo-3-methoxybutane-1,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

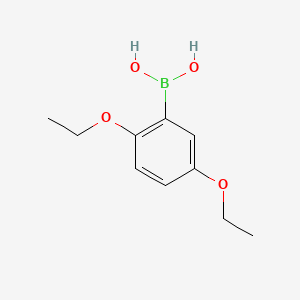

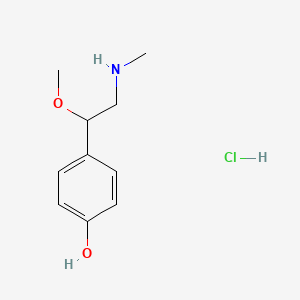

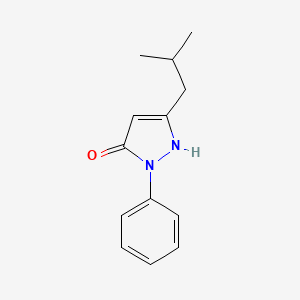

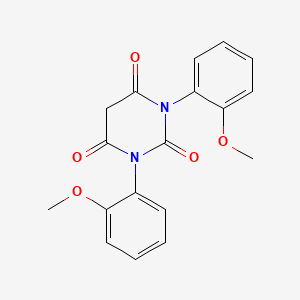

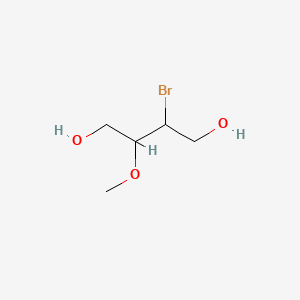

2-Bromo-3-methoxybutane-1,4-diol is a chemical compound with the molecular formula C5H11BrO3 and a molecular weight of 199.044 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, bio-derived 1,4-butanediol can be synthesized from succinic acid, which includes the esterification of succinic acid with methanol to yield dimethyl succinate, followed by the chemoselective hydrogenation of dimethyl succinate to butanediol .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxybutane-1,4-diol consists of a five-carbon chain with bromine and methoxy groups attached to the second and third carbons, respectively, and hydroxyl groups attached to the first and fourth carbons .Scientific Research Applications

1. Application in Chemical Synthesis

2-Bromo-3-methoxybutane-1,4-diol is utilized in various chemical synthesis processes. For instance, it is involved in the formation of cyclopropane lactones and fused heterocyclic compounds through reactions with stabilized carbanions in a two-phase system, demonstrating its utility in complex organic synthesis (Farin˜a et al., 1987). Additionally, it is used in regio- and stereo-selective bromo(alkoxylation) reactions, forming bromo(alkoxy) products with primary alcohols and methanol, highlighting its versatility in stereoselective synthesis (Idris et al., 2000).

2. Role in Oxidation Reactions

In the field of redox chemistry, 2-Bromo-3-methoxybutane-1,4-diol is a substrate in oxidation reactions by aquacerium(IV) species in perchlorate solution. The kinetics of these reactions follow Michaelis–Menten kinetics, and the formation of chelate complexes is suggested in these oxidation processes, which is important for understanding reaction mechanisms in redox chemistry (Prakash et al., 1979).

3. Electrochemical Applications

In electrochemistry, 2-Bromo-3-methoxybutane-1,4-diol plays a role in the electrochemical reduction at carbon cathodes. Its reduction leads to a variety of products, indicating its reactivity and usefulness in electrochemical studies and applications (Pritts & Peters, 1995).

4. Applications in Microbial Epoxidation

It is also noteworthy in microbiological contexts, particularly in stereoselective epoxidation processes. Different strains of bacteria utilize 2-Bromo-3-methoxybutane-1,4-diol in their metabolic pathways to produce epoxides, which are crucial in organic synthesis and biotransformations (Archelas et al., 1988).

5. In Glycoconjugate Chemistry

Lastly, its derivatives find applications in glycoconjugate chemistry, where they are used for the synthesis of neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides. This demonstrates its importance in the field of bioorganic chemistry and glycoscience (Magnusson et al., 1990).

Future Directions

The use of diols such as ethylene glycol (EG), 1,2-propanediol (1,2-PDO), 1,3-propanediol (1,3-PDO), 2,3-butanediol (2,3-BDO) or 1,4-butanediol (1,4-BDO) are widely applied in various areas including antifreeze agents, polyurethanes, surfactants, and cosmetics . Therefore, 2-Bromo-3-methoxybutane-1,4-diol could potentially find similar applications in the future.

properties

IUPAC Name |

2-bromo-3-methoxybutane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKBTDWTYPQWLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C(CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybutane-1,4-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)